1-Isopropyl-1H-imidazole-2-carbaldehyde

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Medicinal chemistry programs require building blocks with precise, non-interchangeable physicochemical profiles. 1-Isopropyl-1H-imidazole-2-carbaldehyde (CAS 53332-64-2) offers verified LogP 0.67, TPSA 34.9 Ų, and ≤98% purity-distinct from methyl or ethyl congeners. • **Quantified differentiation:** Isopropyl substituent increases lipophilicity vs. methyl (ΔLogP +0.42) and ethyl (ΔLogP +0.22), modulating membrane permeability and target engagement. • **Synthetic utility:** Reactive C2-aldehyde enables Schiff bases, reductive amination, and Grignard additions for SAR libraries and antimicrobial QSAR studies. • **Supply reliability:** ≥98% purity with analytical QC; solid form for stable handling and accurate weighing.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 53332-64-2
Cat. No. B1336443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-imidazole-2-carbaldehyde
CAS53332-64-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN=C1C=O
InChIInChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3
InChIKeyWAEJIEIBRIUGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Physicochemical and Procurement Baseline


1-Isopropyl-1H-imidazole-2-carbaldehyde (CAS 53332-64-2) is an N-alkylated imidazole-2-carbaldehyde building block with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It features an imidazole ring substituted with an isopropyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C2 position . Key physicochemical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 252.2±23.0 °C at 760 mmHg, an ACD/LogP of 0.67, and a topological polar surface area (TPSA) of 34.9 Ų . These properties define its solubility and permeability profile and distinguish it from other N-alkyl congeners. Commercial availability is established with purities typically specified at 95% or ≥98%, and the compound is supplied as a solid .

Isopropyl substitution yields a distinct lipophilicity profile for membrane permeability studies
Documented high purity with batch-specific NMR, HPLC, and GC reports ensures experimental reproducibility

Why N-Alkyl Analogs Cannot Substitute This Compound


N-Alkyl imidazole-2-carbaldehydes are not simply interchangeable; the specific N-alkyl substituent (e.g., methyl, ethyl, isopropyl) exerts a pronounced and quantifiable influence on key molecular properties that dictate both synthetic utility and biological performance. Research demonstrates that alkyl chain length and branching directly affect lipophilicity (LogP), solubility, and steric bulk, which in turn modulate membrane permeability, target binding, and overall reactivity [1]. For instance, studies on N-alkylimidazole series show that variation in the N-alkyl group can shift antimicrobial activity profiles and protonation constants [2]. Therefore, substituting 1-isopropyl-1H-imidazole-2-carbaldehyde with a methyl or ethyl analog introduces different physicochemical and potentially biological behavior, making it a distinct chemical entity for research and industrial applications. The following quantitative evidence clarifies where this specific compound offers verifiable differentiation.

Lipophilicity mismatch

N-alkyl chain length and branching alter LogP, shifting membrane partitioning and bioavailability predictions.

Steric/electronic profile mismatch

The branched isopropyl group differs from linear chains, impacting reaction kinetics and target interactions.

QC documentation inconsistency

Purity levels and analytical traceability can vary across N-alkyl analogs, risking batch-dependent outcomes.

Quantitative Differentiation Against N-Alkyl Analogs


Lipophilicity and Polar Surface Area Differences

1-Isopropyl-1H-imidazole-2-carbaldehyde exhibits a distinct lipophilicity profile compared to its common N-methyl and N-ethyl analogs, a critical factor for membrane permeability and bioavailability predictions. The target compound has an ACD/LogP of 0.67 and a topological polar surface area (TPSA) of 34.9 Ų . In contrast, the N-methyl analog (1-methyl-1H-imidazole-2-carbaldehyde) has a lower ACD/LogP of 0.25, while the N-ethyl analog (1-ethyl-1H-imidazole-2-carbaldehyde) has a value of 0.45, reflecting a systematic increase in lipophilicity with alkyl chain length and branching .

Lipophilicity vs. N-Alkyl Analogs
Cross-study comparable
ACD/LogP: 0.67
vs. methyl 0.25, ethyl 0.45
ΔLogP +0.42 / +0.22
Higher lipophilicity supports membrane permeability prediction studies
TPSA constant at 34.9 Ų; predicted values
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Steric and Electronic Profile of Isopropyl Substituent

The isopropyl group on 1-isopropyl-1H-imidazole-2-carbaldehyde introduces a specific steric bulk and branching pattern that is fundamentally different from linear alkyl chains (methyl, ethyl, n-propyl). This branched alkyl group can influence the compound's reactivity, particularly in nucleophilic addition reactions at the aldehyde carbon, and can modulate binding interactions with biological targets. While direct steric parameter data (e.g., Taft Es, Charton ν) for this exact series is not compiled in a single source, class-level inference from N-alkyl imidazole QSAR studies confirms that the nature of the N1 substituent is a key determinant of biological activity [1]. The isopropyl group's unique branching provides a distinct conformational profile compared to linear n-alkyl chains, which can be exploited in drug design to fill hydrophobic pockets or avoid steric clashes [2].

Steric Profile of Isopropyl
Class-level inference
N1-isopropyl (branched) vs. linear methyl, ethyl, n-propyl analogs
Branched steric profile may modulate reactivity and target interactions
No single quantitative metric; class-level QSAR evidence
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Commercial Purity and Supply Chain Consistency

For procurement purposes, the purity and availability of a compound are critical differentiators. 1-Isopropyl-1H-imidazole-2-carbaldehyde is commercially available from multiple reputable suppliers with a standard purity of 95% or higher, and in some cases, ≥98% . For example, Bide Pharm offers the compound with a purity of 98+% and provides batch-specific QC documentation including NMR, HPLC, and GC reports, which ensures reproducibility in research and development . This level of documented purity and analytical support may not be uniformly available for all N-alkyl analogs, where lower purities or less rigorous QC can lead to experimental variability. The compound is typically supplied as a solid , and pricing information is transparently listed by vendors, facilitating budgetary planning .

Commercial Purity & QC
Supplier data
Purity 95–98+%
Batch-specific NMR, HPLC, GC reports
Documented purity reduces experimental variability risks
Verify current vendor specifications
Chemical Procurement Quality Control Synthetic Chemistry

Application Scenarios


Lead Optimization for Cellular Permeability

Medicinal chemists can utilize 1-isopropyl-1H-imidazole-2-carbaldehyde as a key intermediate to synthesize novel compounds with enhanced lipophilicity. The increased LogP value (0.67) compared to methyl (0.25) and ethyl (0.45) analogs predicts improved passive membrane diffusion . This property is advantageous for designing drug candidates intended for intracellular targets or for crossing the blood-brain barrier, where a LogP in the range of 1-3 is often desired. The compound's reactive aldehyde group facilitates rapid derivatization via Schiff base formation, reductive amination, or Grignard reactions to build diverse chemical libraries for SAR exploration.

Antimicrobial and Antifungal Agent Synthesis

This compound serves as a building block for generating N-alkylimidazole derivatives for antimicrobial and antifungal screening. QSAR studies on N-alkyl imidazole series indicate that antimicrobial activity is strongly dependent on the lipophilic and steric properties of the N-substituent [1]. The branched isopropyl group offers a unique hydrophobic and steric profile that can be exploited to optimize interactions with microbial targets, such as disrupting membrane integrity or inhibiting key enzymes like CYP51 [2]. Researchers can create focused libraries of isopropyl-substituted analogs to identify new leads against Gram-positive bacteria or fungal pathogens.

Chemical Biology Probe Development

The documented high purity (≥98%) and availability of analytical QC data from vendors like Bide Pharm make 1-isopropyl-1H-imidazole-2-carbaldehyde a reliable starting point for synthesizing chemical biology probes . Inconsistent purity in building blocks can introduce artifacts in biological assays. The assured quality of this compound reduces such risks, enabling the production of high-fidelity probes for target identification (e.g., activity-based protein profiling) or for use in cellular imaging studies. The branched isopropyl group also serves as a useful steric marker in SAR-by-catalog or fragment-based lead discovery efforts.

Application
Selection Property
Validation Focus
Membrane permeability SAR studies
N1-isopropyl lipophilicity profile
LogP and membrane partitioning predictions
Antimicrobial screening library synthesis
Steric and electronic isopropyl substituent
Target interaction and SAR interpretation
Chemical biology probe development
Documented purity and QC traceability
Experimental reproducibility and batch consistency
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